LogP Reduction of 1.37 Units (44.8% Decrease) vs. Non-Cyano Oxane Analog
The target compound exhibits a computed LogP of 1.69, which is 1.37 units lower (a 44.8% reduction) than the non-cyano analog tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate (LogP = 3.06), as reported by ChemSpace and Leyan respectively [1]. This lipophilicity reduction is driven by the electron-withdrawing cyano substituent on the oxane ring. By comparison, N-Boc-4-cyanopiperidine—lacking the oxane ring entirely—carries a LogP of 0.88 (ACD/LogP) to 1.22 (ChemSpace), demonstrating that the oxane ring partially offsets the polarity gain of the cyano group while still providing a net log unit reduction versus the non-cyano oxane scaffold .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.69 (ChemSpace computed) |
| Comparator Or Baseline | tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate (CAS 2060024-69-1): LogP = 3.06 (Leyan); N-Boc-4-cyanopiperidine (CAS 91419-52-2): LogP = 0.88 (ACD/LogP, ChemSpider) |
| Quantified Difference | ΔLogP = -1.37 vs. non-cyano oxane analog (44.8% reduction); ΔLogP = +0.81 vs. N-Boc-4-cyanopiperidine |
| Conditions | Computed LogP values from ChemSpace and ACD/Labs Percepta (v14.00); cross-vendor data comparison |
Why This Matters
A LogP of ~1.7 places this building block within the optimal range for CNS drug-like space (LogP 1–3), whereas the non-cyano analog (LogP 3.06) exceeds typical lead-like thresholds, making the target compound superior for early-stage fragment-based or lead-optimization programs where excessive lipophilicity contributes to off-target promiscuity and poor solubility.
- [1] ChemSpace. Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate (CSSB02517640938). CAS 2072127-73-0. LogP: 1.69. Accessed 2026. View Source
